molecular formula C21H17Cl2N3OS B11436045 3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11436045
M. Wt: 430.3 g/mol
InChI Key: KRPJWEVQKKIKNO-UHFFFAOYSA-N
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Description

3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

    Introduction of Substituents: The chlorophenyl and methylphenyl groups are introduced through substitution reactions. These reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus pentachloride.

    Oxidation and Reduction Steps: The synthesis may include oxidation and reduction steps to achieve the desired oxidation state of the compound. Common oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired product. The compound is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Halogenating agents such as thionyl chloride or phosphorus pentachloride are often used.

    Cyclization: The compound can undergo cyclization reactions to form ring structures. Catalysts such as Lewis acids or bases may be used to facilitate these reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Thionyl chloride, phosphorus pentachloride

    Catalysts: Lewis acids, bases

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives

Scientific Research Applications

3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and potential biological activity make it a candidate for drug development. It may be investigated for its potential therapeutic effects in treating various diseases.

    Materials Science: The compound’s chemical properties may make it useful in the development of new materials with specific properties, such as conductivity or stability.

    Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of 3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structure and chemical properties

Properties

Molecular Formula

C21H17Cl2N3OS

Molecular Weight

430.3 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H17Cl2N3OS/c1-13-18(23)3-2-4-19(13)25-11-26-20(27)9-16(14-5-7-15(22)8-6-14)17(10-24)21(26)28-12-25/h2-8,16H,9,11-12H2,1H3

InChI Key

KRPJWEVQKKIKNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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